molecular formula C10H9FN2O3 B8568976 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one CAS No. 1003858-67-0

1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one

Cat. No.: B8568976
CAS No.: 1003858-67-0
M. Wt: 224.19 g/mol
InChI Key: ZGABOYWWJJZKFR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a fluoro and nitro group on the indole ring, exhibits unique chemical properties that make it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-fluoro-5-nitroindole with ethanone in the presence of a catalyst . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups enhances its ability to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1003858-67-0

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

1-(4-fluoro-5-nitro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H9FN2O3/c1-6(14)12-5-4-7-8(12)2-3-9(10(7)11)13(15)16/h2-3H,4-5H2,1H3

InChI Key

ZGABOYWWJJZKFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treatment of 1-(4-fluoro-2,3-dihydro-indol-1-yl)-ethanone, prepared from 4-fluoroindole (See e.g., EP 0645385A1), with concentrated H2SO4 and fuming HNO3 in glacial acetic acid gave 1-(4-fluoro-5-nitro-2,3-dihydro-indol-1-yl)-ethanone. Deprotection of the acetyl group with Na2S in aqueous ethanol provided 4-fluoro-5-nitro-2,3-dihydro-1H-indole, which was treated with 2,3-dicyano-5,6-dichloro-parabenzoquinone (DDQ) to provide 4-fluoro-5-nitroindole. A subsequent hydrogenation over Pd/C gave 5-amino-4-fluoroindole.
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Synthesis routes and methods II

Procedure details

Fuming nitric acid (0.22 mL) was added dropwise to a solution of 1-(4-fluoro-indolin-1-yl)ethanone (1 g, 5.58 mmol) in concentrated sulfuric acid (10 mL) at −15° C. to 0° C. The reaction mixture was stirred at 0° C. for 2 h and then the resulting mixture was basified with sodium bicarbonate solution (100 mL). The reaction mixture was partitioned between chloroform (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with chloroform (5×30 mL). The combined organic layers were washed with water (3×20 mL), brine (3×20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to give the crude product. Purification by column chromatography over neutral alumina using 10-12% ethyl acetate in hexane as eluent afforded 1-(4-fluoro-5-nitro-indolin-1-yl)ethanone (0.56 g, 45%) as a yellow solid.
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